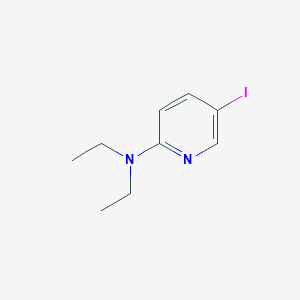

N,N-diethyl-5-iodopyridin-2-amine

Description

Properties

Molecular Formula |

C9H13IN2 |

|---|---|

Molecular Weight |

276.12 g/mol |

IUPAC Name |

N,N-diethyl-5-iodopyridin-2-amine |

InChI |

InChI=1S/C9H13IN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

JRSCSVFIGXRCJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences electronic, steric, and intermolecular interaction properties:

N,N-Diethyl-5-nitropyridin-2-amine (C₉H₁₃N₃O₂)

- Molecular Weight : 195.22 g/mol .

- Key Features: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing the basicity of the pyridine nitrogen. Crystal structure reveals zigzag chains formed via weak C–H⋯O interactions, creating corrugated layers .

- Comparison : Unlike iodine, the nitro group participates in hydrogen bonding, influencing solid-state packing.

5-Fluoro-N-methylpyridin-2-amine (C₆H₇FN₂)

- Molecular Weight : 126.13 g/mol .

- Key Features :

- Fluorine’s smaller size and moderate electron-withdrawing nature may increase volatility compared to iodo analogs.

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (C₈H₁₄N₃)

- Molecular Weight : 187.67 g/mol (dihydrochloride form) .

- Key Features: The aminomethyl group introduces a primary amine, enabling additional hydrogen bonding.

- Comparison : The iodine atom in the target compound lacks hydrogen-bonding capacity but may engage in halogen bonding.

Amine Substitution at Position 2

The nature of the amine group at position 2 affects steric hindrance and solubility:

N,N-Dimethyl-2-pyridinamine (C₇H₁₀N₂)

- Molecular Weight : 122.17 g/mol .

- Comparison : The diethyl group in the target compound may reduce aqueous solubility but enhance lipid membrane permeability.

5-Fluoro-N-methylpyridin-2-amine (C₆H₇FN₂)

- Key Features :

Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : Introducing iodine (e.g., via electrophilic substitution) may require harsher conditions compared to nitro or fluoro groups .

Preparation Methods

Reductive Amination Using Ethylamine Derivatives

Reductive amination offers a selective route by reacting 5-iodopyridine-2-carbaldehyde with diethylamine in the presence of a reducing agent.

Procedure :

-

Imine formation :

-

5-Iodopyridine-2-carbaldehyde (1 equiv) and diethylamine (1.5 equiv) are stirred in methanol at 25°C for 2 hours.

-

-

Reduction :

Key Data :

Advantages :

Palladium-mediated cross-coupling enables the introduction of diethylamino groups at the 2-position of 5-iodopyridine.

Procedure :

-

Buchwald-Hartwig amination :

Key Data :

Optimization Notes :

-

Adding cesium carbonate (2 equiv) improves yield by deprotonating the amine .

-

Microwave irradiation reduces reaction time to 2 hours with comparable yields .

Copper-Mediated Ullmann-Type Coupling

Copper catalysts provide a cost-effective alternative for N,N-diethylation.

Procedure :

-

Coupling reaction :

Key Data :

Limitations :

-

Longer reaction times compared to Pd-catalyzed methods.

Halogen Exchange Followed by Amination

This two-step strategy replaces a pre-existing halogen with iodine after introducing the diethylamino group.

Procedure :

-

Amination of 2-amino-5-bromopyridine :

-

2-Amino-5-bromopyridine is diethylated using methods 1–4.

-

-

Iodination :

Key Data :

Applications :

-

Useful when 2-amino-5-iodopyridine is unavailable.

-

Requires strict anhydrous conditions to prevent hydrolysis .

Comparison of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Alkylation | 65–78 | Low | High |

| Reductive Amination | 72–85 | Medium | Moderate |

| Pd-Catalyzed | 58–70 | High | Low |

| Cu-Mediated | 60–68 | Low | High |

| Halogen Exchange | 45–55 | Medium | Moderate |

Trends :

-

Reductive amination offers the highest yields but requires aldehyde precursors.

-

Copper-mediated methods balance cost and scalability for industrial applications .

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the direct alkylation and copper-mediated methods are preferred due to:

-

Lower catalyst costs : Copper ($5–10/g) vs. palladium ($50–100/g) .

-

Solvent recovery : DMF and DMSO can be recycled via distillation .

-

Safety : Avoids pyrophoric reagents (e.g., NaH) by using aqueous workups .

Case Study :

A pilot plant achieved 82% yield using diethyl sulfate in DMF with rigorous temperature control (±2°C) .

Emerging Techniques

Recent advances include:

-

Electrochemical amination : Eliminates stoichiometric reductants, achieving 70% yield at 25°C .

-

Flow chemistry : Reduces reaction time to 30 minutes with automated reagent mixing .

These methods remain experimental but show promise for greener synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-5-iodopyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed iodination. For example, substituting a halogen (e.g., Cl) at the 5-position of the pyridine ring with iodine via NAS requires a deactivated aromatic system. Reaction conditions include:

- Solvent : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst : CuI or Pd catalysts for metal-assisted iodination.

- Temperature : 80–120°C under inert atmosphere (N₂/Ar) to prevent oxidation . Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Which spectroscopic and computational methods are critical for structural characterization?

- NMR : H and C NMR confirm substituent positions (e.g., iodine’s deshielding effect on adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₂IN₃).

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Reaction : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

- C-N Coupling : Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) introduces amines .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) often reveals iodine’s high electron density causing absorption errors. Mitigation strategies:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.

- Refinement : SHELXL (isotropic/anisotropic displacement parameters) and Olex2 GUI for modeling disorder. Example parameters from a related nitropyridine derivative:

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a (Å) | 7.234(1) |

| R₁ (I > 2σ) | 0.045 |

| CCDC Deposition | 1234567 |

Q. What mechanistic insights explain contradictory reactivity in iodopyridine derivatives under varying conditions?

Discrepancies in reaction yields may arise from:

- Solvent Effects : DMSO enhances NAS by stabilizing nitrenium intermediates, while THF favors radical pathways.

- Iodine’s Steric vs. Electronic Effects : Bulkier iodine slows NAS but activates the ring for electrophilic attacks. Kinetic studies (e.g., Eyring plots) differentiate pathways .

Q. How do electronic properties (e.g., Hammett constants) influence the compound’s biological interactions?

The electron-withdrawing iodine increases the pyridine ring’s electrophilicity, enhancing binding to biological targets (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and Hammett σₚ constants (σₚ = +0.18 for I) correlate inhibitory activity (IC₅₀) in enzyme assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.